Lotisoflavan

Phytoalexin biosynthesis Isoflavan SAR Natural product dereplication

Lotisoflavan (CAS 77370-02-6) resolves the critical issue of biomarker misidentification in Lotus phytoalexin research. Unlike vestitol (m/z 272) or sativan (m/z 286), its [M+H]⁺ m/z 303 and 5,7-dimethoxy-2′,4′-dihydroxy signature enable unambiguous LC-MS quantification. • Species-specific phytoalexin standard for Lotus angustissimus/L. edulis defense elicitation studies. • ≥95% purity; stable long-term in cool, dry storage; ambient shipping. • Multi-target enzyme inhibitor (LOX, COX, formyltetrahydrofolate synthetase) for polypharmacology profiling.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 77370-02-6
Cat. No. B191728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotisoflavan
CAS77370-02-6
Synonyms4-​(3,​4-​Dihydro-​5,​7-​dimethoxy-​2H-​1-​benzopyran-​3-​yl)​-1,​3-​benzenediol;  5,7-Dimethoxy-2′,4′-dihydroxyisoflavan
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C(=C1)OC
InChIInChI=1S/C17H18O5/c1-20-12-7-16(21-2)14-5-10(9-22-17(14)8-12)13-4-3-11(18)6-15(13)19/h3-4,6-8,10,18-19H,5,9H2,1-2H3
InChIKeyITRZCICEVGLQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lotisoflavan (CAS 77370-02-6): Chemical Identity and Baseline Specifications


Lotisoflavan (CAS 77370-02-6) is a naturally occurring methoxyisoflavan phytoalexin, chemically defined as 5,7-dimethoxy-2′,4′-dihydroxyisoflavan (C₁₇H₁₈O₅, MW 302.32 g/mol) [1][2]. It was originally isolated from fungus-inoculated leaflets of Lotus angustissimus and L. edulis (Fabaceae) and its total synthesis has been described [3]. The compound is classified under 7-O-methylated isoflavonoids and features a unique substitution pattern with methoxy groups at positions 5 and 7, and hydroxy groups at positions 2′ and 4′ of the isoflavan core [1]. Commercially, it is supplied at a minimum purity specification of 95% for research use, with storage recommended long-term in a cool, dry place . As a plant metabolite with documented antifungal function, Lotisoflavan serves as a specialized research tool for phytoalexin biosynthesis studies, structure-activity relationship investigations within the isoflavan class, and pharmacological target exploration [3][4].

Phytoalexin Biosynthesis
Species-specific probe for Lotus angustissimus / L. edulis elicitation studies
Isoflavan SAR
5,7-dimethoxy-2′,4′-dihydroxy scaffold for substitution pattern research
Reference Standard
Structurally authenticated natural product for dereplication and QC workflows

Why Lotisoflavan Cannot Be Replaced by Generic Isoflavan Analogs


Isoflavans sharing the chromane core (e.g., vestitol, sativan, equol, glabridin) exhibit divergent hydroxylation and methoxylation patterns that profoundly alter biological target engagement. Lotisoflavan's distinctive 5,7-dimethoxy-2′,4′-dihydroxy configuration contrasts with vestitol (7,2′-dihydroxy-4′-methoxy) and sativan (7-hydroxy-2′,4′-dimethoxy), both co-isolated from Lotus species [1]. Critically, the catechol-like 2′,4′-dihydroxy arrangement on Lotisoflavan's B-ring is a structural determinant for lipoxygenase (LOX) inhibition potency, whereas the 5,7-dimethoxy A-ring pattern affects metabolic stability and transporter interactions [2][3]. Empirical ADMET predictions indicate Lotisoflavan exhibits high human intestinal absorption (88.67%) and Caco-2 permeability (89.28%), with predicted OATP1B1 and OATP1B3 transporter inhibition (94.25% and 96.29% probability, respectively), which differentiates its pharmacokinetic liability profile from less methoxylated or prenylated isoflavan analogs [4]. Additionally, Lotisoflavan is documented as a multi-target enzyme inhibitor (lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase), a polypharmacology profile not systematically reported for vestitol or sativan [5]. Substituting a generic isoflavan without verifying these specific structural and biological features risks experimental irreproducibility and erroneous target assignment.

A-ring Methoxylation
Lotisoflavan 5,7-diOCH₃ pattern may shift LOX isoform selectivity versus vestitol 7-OH single substitution
B-ring Hydroxylation
2′,4′-dihydroxy catechol-like motif absent in sativan (fully methylated B-ring); target engagement may not transfer
OATP Transporter Profile
Predicted OATP1B1/OATP1B3 inhibition may not replicate with less methoxylated or prenylated isoflavan analogs
Phytoalexin Specificity
L. corniculatus-derived vestitol or sativan may not serve as markers for L. angustissimus / L. edulis defense studies

Lotisoflavan: Quantitative Differentiation Evidence Against Closest Analogs


Unique 5,7-Dimethoxy-2′,4′-Dihydroxy Substitution Pattern

Lotisoflavan bears a 5,7-dimethoxy A-ring and 2′,4′-dihydroxy B-ring configuration. This pattern is structurally distinct from vestitol (7,2′-dihydroxy-4′-methoxyisoflavan; CAS 35878-41-2), which carries a single A-ring hydroxyl at C7 with only one B-ring hydroxyl at C2′ plus a C4′ methoxy group, and from sativan (7-hydroxy-2′,4′-dimethoxyisoflavan), in which the B-ring hydroxyls are fully methylated leaving only a C7 hydroxy group free [1]. Lotisoflavan is also distinct from 5-methoxyvestitol (7,2′-dihydroxy-5,4′-dimethoxyisoflavan), which shifts the second methoxy from C7 to C4′ [2]. The unequivocal assignment of methyl group positions was achieved through HMBC and NOESY NMR experiments on material isolated from Lotus lalambensis roots, confirming Lotisoflavan's methoxylation at C5 and C7 (rather than alternative C5/C4′ or C7/C4′ patterns) [1]. This unambiguous structural identity is critical for SAR studies where even a single methoxy/hydroxy positional shift alters lipoxygenase isoform selectivity by up to 10-fold in the isoflavan class [3].

Substitution Pattern
Head-to-head
5,7-diOCH₃ A-ring; 2′,4′-diOH B-ring
Determines LOX isoform selectivity context via catechol-like B-ring motif
NMR-confirmed (HMBC, NOESY); distinct from vestitol and sativan
Phytoalexin biosynthesis Isoflavan SAR Natural product dereplication

Phytoalexin Induction Specificity in Lotus Species

Lotisoflavan was discovered as a phytoalexin specifically induced in Lotus angustissimus and L. edulis upon inoculation with Helminthosporium carbonum (Cochliobolus carbonum) [1]. In contrast, the more widely studied Lotus corniculatus (birdsfoot trefoil) produces vestitol and sativan—not Lotisoflavan—as its primary isoflavan phytoalexins upon fungal elicitation [2][3]. Lotisoflavan's total synthesis was described in the original isolation report, confirming its identity as a structurally authenticated, non-artifactual secondary metabolite [1]. The species-specific phytoalexin profile means that Lotisoflavan is the appropriate chemical marker for studying defense responses in the L. angustissimus/L. edulis clade, while vestitol and sativan are the relevant markers for L. corniculatus-based systems. This differential phytoalexin production has been confirmed across multiple independent studies of Lotus secondary metabolism [3].

Species Specificity
Head-to-head
L. angustissimus / L. edulis only; absent in L. corniculatus
Supports species-specific phytoalexin profiling
Confirmed across independent Lotus secondary metabolism studies
Plant defense elicitation Phytoalexin profiling Fabaceae secondary metabolism

Multi-Target Enzyme Inhibition Profile

According to the MeSH (Medical Subject Headings) curated descriptor record, Lotisoflavan is characterized as 'a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' with documented additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent) [1]. This multi-target enzyme inhibition profile distinguishes Lotisoflavan from vestitol, for which the primary reported activities are antimicrobial (MIC 25–100 µg/mL against Gram-positive bacteria) and anti-inflammatory (neutrophil migration inhibition at 10 mg/kg) without documented LOX or formyltetrahydrofolate synthetase inhibition [2]. The isoflavan scaffold class has been systematically evaluated against human 5-LOX, 12-hLO, 15-hLO-1, and 15-hLO-2, with the general conclusion that isoflavans tend to select against 15-hLO-1 over 12-hLO, and that catechol (ortho-dihydroxy) functionality is essential for high inhibitory potency via reductive iron-chelation [3]. Lotisoflavan's 2′,4′-dihydroxy B-ring provides the catechol-like motif required for this reductive inhibition mechanism, whereas vestitol's 2′-OH/4′-OCH₃ pattern cannot form the equivalent iron-chelating ortho-dihydroxy system [3]. The compound additionally exhibits antioxidant activity in fats and oils, a property consistent with its phenolic hydroxyl content [1].

Target Spectrum
Reported
LOX + formylTHF synthetase + carboxylesterase + COX
Supports multi-target polypharmacology research
MeSH-curated descriptor; verify individual target engagement
Lipoxygenase inhibition Polypharmacology Arachidonic acid cascade

Predicted ADMET and OATP Transporter Inhibition Profile

Computational ADMET profiling via admetSAR 2 provides predicted pharmacokinetic parameters for Lotisoflavan that differentiate it within the isoflavan class [1]. Lotisoflavan is predicted to have high human intestinal absorption (HIA: 88.67% probability) and Caco-2 permeability (89.28% probability), with blood-brain barrier penetration classified as negative (57.50% probability) and human oral bioavailability classified as negative (58.57% probability) [1]. Notably, Lotisoflavan is predicted as an inhibitor of OATP1B1 (94.25% probability) and OATP1B3 (96.29% probability), hepatic uptake transporters critical for drug clearance and drug-drug interactions [1]. These predictions situate Lotisoflavan as a compound with favorable enterocytic absorption but significant hepatic transporter interaction liability—a profile relevant for in vitro hepatocyte uptake studies. In contrast, the more prenylated and lipophilic isoflavan glabridin (XlogP ~4.5–5.0, MW 324.37) exhibits different transporter interaction profiles and higher metabolic liability owing to CYP-mediated prenyl oxidation [2]. The predicted mitochondrial subcellular localization (76.48% probability) for Lotisoflavan further suggests potential for mitochondrial-targeted pharmacology, a property not predicted for simpler isoflavans like equol (4′,7-dihydroxyisoflavan, MW 242.27) [1][3].

OATP Inhibition Pred.
Class-level
OATP1B1 94.25% · OATP1B3 96.29%
Supports hepatic transporter assay probe context
In silico prediction via admetSAR 2; experimental validation pending
ADMET prediction Drug-likeness Transporter inhibition

Cellular Differentiation and Antiproliferative Activity

Patent disclosures describe Lotisoflavan as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its potential use as an anti-cancer agent and for treating skin diseases such as psoriasis [1][2]. This cellular differentiation phenotype is mechanistically distinct from the estrogen receptor-mediated effects of equol (a phytoestrogen isoflavan produced from daidzein metabolism) or the antimicrobial/anti-inflammatory profile of vestitol [3]. The patent claims further extend to sebaceous gland-related conditions (acne, seborrheic dermatitis, rosacea), skin cancer, precancerous conditions, and cosmetic hair removal applications [2]. While quantitative IC₅₀ values for cell proliferation arrest are not publicly available in the accessible patent excerpts, the documented monocyte differentiation phenotype represents a functionally unique biological activity within the isoflavan class that is not attributed to vestitol, sativan, equol, or glabridin in their respective primary activity profiles [3][4].

Cell Differentiation
Data to verify
Patent-reported monocyte differentiation induction
Supports cell-model endpoint review
Patent disclosure; quantitative IC₅₀ not publicly available
Cancer cell differentiation Psoriasis Monocyte/macrophage biology

Commercial Availability and Purity Benchmark

Lotisoflavan is commercially stocked with a documented minimum purity specification of 95% (CAS 77370-02-6, AKSci 2865CC), shipped with full quality assurance documentation including SDS and Certificate of Analysis upon request . This contrasts with structurally related Lotus isoflavans such as sativan, which has limited commercial availability and often requires custom synthesis or isolation from plant material [1]. While vestitol is more widely available from multiple vendors (typical purity 95–98%), its structural profile (7,2′-dihydroxy-4′-methoxy) does not match the 5,7-dimethoxy A-ring configuration of Lotisoflavan, making it unsuitable as a direct analytical surrogate . The documented total synthesis route for Lotisoflavan provides a reproducible synthetic accessibility pathway that supports batch-to-batch consistency for long-term research programs [2]. Additionally, Lotisoflavan is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics relative to certain prenylated isoflavans that may require cold-chain shipping .

Purity & Supply
Specification review
≥95% purity; ambient storage; total synthesis precedent
Supports longitudinal study supply consistency
SDS and COA available on request
Chemical procurement Reference standard Quality specification

Lotisoflavan: Validated Research and Industrial Application Scenarios


Phytoalexin Biosynthesis and Metabolic Engineering in Lotus

Lotisoflavan is the species-specific phytoalexin reference standard for fungal elicitation studies in Lotus angustissimus and L. edulis, where it is induced upon Helminthosporium carbonum inoculation, as demonstrated by Ingham and Dewick (1980) [1]. In these species, vestitol and sativan are not the primary elicited isoflavans, making Lotisoflavan the analytically correct biomarker for defense pathway activation. Researchers engineering isoflavonoid biosynthesis in transgenic Lotus root cultures can use Lotisoflavan as an authentic standard for HPLC/LC-MS quantification, differentiating its signal from vestitol (m/z 272) and sativan (m/z 286) by Lotisoflavan's distinct molecular ion ([M+H]⁺ m/z 303) and characteristic 5,7-dimethoxy-2′,4′-dihydroxy fragmentation pattern [2].

Lipoxygenase Isoform Selectivity and SAR Studies

Lotisoflavan serves as a tool compound for investigating isoflavan scaffold effects on human lipoxygenase isoform selectivity. The SAR framework established by Vasquez-Martinez et al. (2007) demonstrates that isoflavans with catechol or catechol-like B-ring substitution selectively inhibit 15-hLO-1 over 12-hLO via a reductive iron-chelation mechanism [1]. Lotisoflavan's 2′,4′-dihydroxy B-ring provides the requisite ortho-dihydroxy motif, while its 5,7-dimethoxy A-ring introduces electronic and steric effects distinct from the 7,8-dihydroxyisoflavan series [1]. Its predicted OATP1B1/OATP1B3 inhibition profile further supports its use in hepatocyte-based LOX inhibitor studies where hepatic uptake transporter interactions must be simultaneously assessed [2]. The compound's MeSH-documented polypharmacology (LOX + formyltetrahydrofolate synthetase + carboxylesterase + COX) also makes it suitable for multi-target inhibitor profiling studies [3].

Cancer Cell Differentiation and Dermatological Research

Based on patent disclosures reporting Lotisoflavan's activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation, the compound is a candidate probe for differentiation therapy research in oncology (particularly acute myeloid leukemia models where monocyte/macrophage differentiation is a therapeutic strategy) and dermatology (psoriasis, where keratinocyte hyperproliferation and differentiation are central pathological features) [1][2]. Lotisoflavan's predicted mitochondrial subcellular localization (76.48% probability via admetSAR 2) and OATP transporter inhibition profile distinguish it from the ERβ-agonist isoflavan equol, supporting distinct mechanism-of-action hypotheses in cell differentiation assays [3].

Phytochemical Reference Standard for Dereplication and QC

Lotisoflavan (CAS 77370-02-6) at ≥95% purity is a commercially available reference standard suitable for natural product dereplication workflows targeting Lotus genus phytochemistry [1]. Its well-characterized NMR spectral data (¹H, ¹³C, HMBC, NOESY assignments confirmed by Alqasoumi et al., 2013) enable confident identification in complex plant extracts, distinguishing it from co-occurring isoflavans (vestitol, sativan, 5-methoxyvestitol) and 3-arylcoumarins [2]. The compound's ambient storage stability (cool, dry place) and established total synthesis route provide advantages for laboratories building long-term reference standard collections, particularly when compared to less stable or commercially unavailable isoflavan analogs [3].

Application
Selection Property
Validation Focus
Phytoalexin pathway studies
Species-specific phytoalexin marker
Elicitation model validation in Lotus angustissimus / L. edulis
LOX isoform selectivity research
B-ring catechol-like substitution motif
Reductive iron-chelation mechanism context
Cell differentiation assay studies
Monocyte differentiation endpoint context
Cell-model endpoint review (patent-reported)
Natural product dereplication
Structurally authenticated isoflavan standard
NMR and LC-MS identity confirmation
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